molecular formula C11H11Cl3N2O B1654636 3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole CAS No. 254753-81-6

3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B1654636
CAS No.: 254753-81-6
M. Wt: 293.6 g/mol
InChI Key: JWWCZHCADYYNMB-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with trichloroacetaldehyde in the presence of a base. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The methoxy and trichloromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acids, while reduction can produce dihydropyrazole derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of agrochemicals and materials science research.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can enhance binding affinity to certain biological targets, while the trichloromethyl group can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-5-(chloromethyl)-4,5-dihydro-1H-pyrazole
  • 3-(4-methoxyphenyl)-5-(bromomethyl)-4,5-dihydro-1H-pyrazole
  • 3-(4-methoxyphenyl)-5-(fluoromethyl)-4,5-dihydro-1H-pyrazole

Uniqueness

3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties such as increased electron-withdrawing effects and potential for further functionalization. This makes the compound particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl3N2O/c1-17-8-4-2-7(3-5-8)9-6-10(16-15-9)11(12,13)14/h2-5,10,16H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWCZHCADYYNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(C2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379673
Record name 3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254753-81-6
Record name 3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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